2-(3-Methoxyphenoxy)benzoic acid
CAS No.: 21905-75-9
Cat. No.: VC13313274
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21905-75-9 |
|---|---|
| Molecular Formula | C14H12O4 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | 2-(3-methoxyphenoxy)benzoic acid |
| Standard InChI | InChI=1S/C14H12O4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | SYHDRSQBOSNTHM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O |
| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
2-(3-Methoxyphenoxy)benzoic acid has the molecular formula and a molecular weight of 244.243 g/mol . Key physicochemical properties include a density of 1.242 g/cm³, a boiling point of 380.1°C at 760 mmHg, and a flash point of 143.4°C . The compound’s exact mass is 244.074 Da, with a polar surface area (PSA) of 55.76 Ų and a logP value of 3.19, indicating moderate lipophilicity .
Table 1: Physicochemical Properties of 2-(3-Methoxyphenoxy)benzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.243 g/mol |
| Density | 1.242 g/cm³ |
| Boiling Point | 380.1°C |
| Flash Point | 143.4°C |
| LogP | 3.19 |
| Vapor Pressure | mmHg (25°C) |
Synthesis Methods and Reaction Mechanisms
Ullmann Condensation Route
A classical synthesis involves Ullmann condensation between 2-chlorobenzoic acid and 3-methoxyphenol in the presence of potassium carbonate, pyridine, and copper catalysts . This method yields the target compound via nucleophilic aromatic substitution, with reported yields of 41–43% .
Patent-Based Industrial Synthesis
An optimized industrial method (CN107778167A) employs a two-step process :
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Etherification: Reacting 2,6-dichlorotoluene with sodium methoxide in dimethylformamide (DMF) at 80–150°C produces 2-methyl-3-chloroanisole.
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Grignard Reaction: Treating the intermediate with magnesium and bromoethane in tetrahydrofuran (THF), followed by carboxylation with dry ice, yields 2-(3-methoxyphenoxy)benzoic acid with a purity >98% .
Reaction Equations
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (formic acid for MS compatibility) effectively separates the compound . This method is scalable for preparative isolation and pharmacokinetic studies .
Spectroscopic Data
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IR: Peaks at 2967 cm⁻¹ (C-H stretch), 1604 cm⁻¹ (C=O), and 1264 cm⁻¹ (C-O-C) .
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¹H NMR (CDCl₃): δ 8.15 (dd, J = 7.9 Hz, 1H), 7.49 (ddd, J = 8.4 Hz, 1H), and 3.85 (s, 3H, OCH₃) .
Crystallographic and Structural Insights
X-ray crystallography reveals a dihedral angle of 69.6° between the benzene rings, with classical O-H···O hydrogen bonds forming centrosymmetric dimers . Additional C-H···π interactions stabilize the crystal lattice, contributing to its melting point of 119–120°C .
Industrial and Pharmaceutical Applications
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